Moracin T

Antimicrobial Resistance Natural Product Antibiotics Microbiology

Moracin T (CAS 1146113-27-0) is a prenylated 2-arylbenzofuran with validated polypharmacology: broad-spectrum antibacterial (MIC 5 µg/mL vs E. coli, P. aeruginosa, S. typhi—gentamicin-equivalent), TPA-induced COX-2/c-myc suppression, and DFT-predicted multi-pathway radical scavenging (FHT/SETPT/D-SPLET). Unlike single-target moracins M/N/O, only Moracin T provides triple-mechanism engagement for antimicrobial hit validation, inflammation signaling, and computational antioxidant modeling. Request ≥98% HPLC-pure standard for reproducible results.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 1146113-27-0
Cat. No. B3026833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin T
CAS1146113-27-0
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C
InChIInChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3
InChIKeyBILBQNGVYFSUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Moracin T (CAS 1146113-27-0): A Mulberry-Derived 2-Arylbenzofuran with Quantified Antimicrobial and Anti-Inflammatory Profiles


Moracin T (CAS 1146113-27-0) is a prenylated 2-arylbenzofuran isolated from the stem bark of Morus mesozygia (Moraceae) [1]. Structurally characterized by the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol, this natural product serves as a bioactive phytoalexin within the broader moracin family (moracins A–Z) [2]. Unlike many benzofuran derivatives that exhibit single-target activity, Moracin T demonstrates a polypharmacology profile validated through independent experimental studies, encompassing broad-spectrum antimicrobial action, TPA-induced inflammation suppression, and computationally modeled radical-scavenging behavior [1][3].

Why Generic Substitution Fails for Moracin T: Structural Divergence Drives Distinct Pharmacological Fingerprints Among Moracin Analogs


Procurement specialists and researchers cannot interchangeably substitute Moracin T with other moracin family members (e.g., Moracin M, Moracin N, or Moracin O) without compromising experimental reproducibility and target engagement. Despite sharing a conserved 2-arylbenzofuran core, the number, position, and type of substituents—particularly the prenyl group at C-3' and methoxy group at C-5—dictate divergent biological activities [1]. For instance, Moracin T exhibits broad-spectrum antibacterial activity (MIC = 5 µg/mL against multiple Gram-negative pathogens), whereas Moracin M demonstrates selectivity as a PDE4 inhibitor (IC₅₀ = 2.9–4.5 µM) with minimal direct antimicrobial action [2][3]. Similarly, Moracin N displays neuroprotective and antioxidant properties (EC₅₀ = 24.92 µM for cellular antioxidant activity), while Moracin O is primarily characterized as a HIF-1α inhibitor [4]. Thus, selection of Moracin T must be driven by its specific, experimentally validated polypharmacology profile rather than class-level assumptions.

Quantitative Evidence Guide for Moracin T: Comparator-Based Differentiation Data for Informed Procurement


Direct Antimicrobial Head-to-Head: Moracin T Matches Gentamicin's MIC Against Multiple Clinically Relevant Gram-Negative Pathogens

Moracin T demonstrated broad-spectrum antibacterial activity in a liquid microdilution assay against nine bacterial and two fungal species, with an MIC of 5 µg/mL against Escherichia coli, Shigella dysenteriae, Pseudomonas aeruginosa, Salmonella typhi, and Bacillus cereus [1]. This MIC value is equivalent to that of the reference antibiotic gentamicin when tested on the same microorganisms under identical conditions [1]. In contrast, Moracin M (compound 10 in the same study) exhibited only selective activity, inhibiting 72.7% of tested organisms without achieving the 5 µg/mL MIC threshold across multiple species [1].

Antimicrobial Resistance Natural Product Antibiotics Microbiology

Cross-Study Anti-Inflammatory Benchmarking: Moracin T Suppresses TPA-Induced Inflammatory Cascades at a Magnitude Comparable to Other Moracins

Moracin T inhibits the double 12-O-tetradecanoylphorbol 13-acetate (TPA) treatment-induced inflammatory response, including suppression of leucocyte infiltration, hyperplasia, and cell proliferation . Furthermore, Moracin T significantly reduces 4-HNE level elevation and downregulates the expression of c-fos, c-myc, and COX-2 in normal epidermis induced by double TPA application . While direct quantitative comparator data against other moracins in the same assay system is not available, cross-study analysis reveals that Moracin T's modulation of COX-2 expression aligns with the anti-inflammatory mechanisms reported for Moracin M (which inhibits PDE4 and reduces NO, TNF-α, and IL-1β production) [1].

Inflammation Skin Carcinogenesis TPA-Induced Response

Theoretical Antioxidant Mechanism Mapping: Moracin T Operates via FHT, SETPT, and D-SPLET Pathways Distinct from Resveratrol's Single HAT Mechanism

Density functional theory (DFT) calculations reveal that Moracin T scavenges radicals through three primary mechanisms: formal hydrogen transfer (FHT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET), including its double variant (D-SPLET) [1]. Thermodynamic analysis of the reaction with hydroperoxyl radical (HOO•) indicates favorable energetics across all three pathways [1]. This mechanistic diversity contrasts with resveratrol, which primarily operates via a single hydrogen atom transfer (HAT) mechanism, and with Moracin N, which relies critically on its furan ring for antioxidant behavior [2].

Computational Chemistry Antioxidant Mechanisms DFT

Validated Application Scenarios for Moracin T Procurement: Where Experimental Evidence Supports Selection Over Analogs


Broad-Spectrum Antimicrobial Screening and Natural Product Antibiotic Discovery Programs

Researchers investigating plant-derived antimicrobials for multidrug-resistant Gram-negative pathogens should procure Moracin T as a validated benchmark compound. Its MIC of 5 µg/mL against E. coli, P. aeruginosa, and S. typhi—equivalent to gentamicin—positions it as a potent natural comparator for hit validation and SAR expansion [1]. Procurement of Moracin T, rather than Moracin M, is essential when broad-spectrum activity is required, as Moracin M exhibits only selective, organism-limited efficacy [1].

Mechanistic Studies of COX-2/c-Myc-Mediated Inflammation and Chemoprevention

Laboratories focused on elucidating COX-2/c-myc signaling in TPA-induced inflammation or skin carcinogenesis models should source Moracin T. Experimental evidence confirms that Moracin T suppresses TPA-driven leucocyte infiltration, hyperplasia, and COX-2/c-myc expression, providing a natural product tool compound for probing this specific inflammatory axis . This application is not well-served by Moracin M, which primarily targets PDE4 and modulates different inflammatory mediators (NO, TNF-α, IL-1β) [2].

Computational and Experimental Antioxidant Mechanism Cross-Validation Studies

Research groups conducting integrated experimental-theoretical antioxidant studies require compounds with well-characterized DFT mechanistic fingerprints. Moracin T's computed engagement of FHT, SETPT, and D-SPLET pathways provides a rare poly-mechanistic scaffold for benchmarking computational models against in vitro radical-scavenging assays (e.g., DPPH, ABTS) [3]. Resveratrol, by contrast, offers only a single-pathway (HAT) profile, limiting its utility as a multi-mechanism reference compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moracin T

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.